molecular formula C15H14F3N5OS3 B2585952 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396874-46-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No. B2585952
CAS RN: 1396874-46-6
M. Wt: 433.49
InChI Key: FLXYJTNCKHBDML-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C15H14F3N5OS3 and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

Researchers have explored the synthesis of innovative heterocycles that incorporate a thiadiazole moiety, showcasing their potential as insecticidal agents against cotton leafworm, Spodoptera littoralis. These compounds, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, include various heterocyclic derivatives like pyrrole, pyridine, and coumarin, among others, highlighting the versatility and insecticidal potential of thiadiazole derivatives (Fadda et al., 2017).

Pharmaceutical Applications

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors were examined, with certain analogs showing potent inhibition and better solubility compared to BPTES. These studies underline the potential of thiadiazole derivatives in developing therapeutic agents against diseases where glutaminase activity is a concern, such as cancer (Shukla et al., 2012).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus were investigated. These compounds demonstrated promising antimicrobial activities against a variety of pathogens, suggesting their potential as templates for developing new antimicrobial agents (Rezki, 2016).

Anticancer Activities

The synthesis and anticancer activities of novel 1,3,4-thiadiazole derivatives were evaluated, showing significant cytotoxic activities against various cancer cell lines. This research underscores the potential of thiadiazole derivatives in anticancer drug development (Çevik et al., 2020).

Antitumor and Molecular Modeling

Research into the synthesis and antitumor activity of novel thiophene, pyrimidine, and coumarin derivatives incorporating 1,3,4-thiadiazole and 1,2,4-triazole rings has provided insights into the structural requirements for antitumor activity. Some of these compounds exhibited promising inhibitory effects on different cancer cell lines, highlighting the importance of structural features in their antitumor efficacy (Albratty et al., 2017).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5OS3/c1-3-25-14-22-21-12(27-14)19-10(24)7-23(2)13-20-11-8(15(16,17)18)5-4-6-9(11)26-13/h4-6H,3,7H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYJTNCKHBDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

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